molecular formula C23H20ClFN2O4S B11252264 N-(3-chloro-4-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-chloro-4-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11252264
M. Wt: 474.9 g/mol
InChI Key: DZLCGHYHKSGYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLORO-4-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, methyl, and benzenesulfonyl groups

Preparation Methods

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with 6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-(3-CHLORO-4-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The presence of chloro and fluoro groups enhances its electrophilicity, allowing it to react with nucleophiles such as DNA bases or proteins. This interaction can lead to the inhibition of key biological pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

N-(3-CHLORO-4-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds such as:

Properties

Molecular Formula

C23H20ClFN2O4S

Molecular Weight

474.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H20ClFN2O4S/c1-14-3-7-17(8-4-14)32(29,30)27-13-22(31-21-10-5-15(2)11-20(21)27)23(28)26-16-6-9-19(25)18(24)12-16/h3-12,22H,13H2,1-2H3,(H,26,28)

InChI Key

DZLCGHYHKSGYCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.